molecular formula C11H16N2O2 B13202728 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid

5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid

Cat. No.: B13202728
M. Wt: 208.26 g/mol
InChI Key: JFLUCQDXEAWQKW-UHFFFAOYSA-N
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Description

5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid is an organic compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol It is a derivative of nicotinic acid, featuring an ethyl(propyl)amino group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid typically involves the reaction of nicotinic acid derivatives with ethyl(propyl)amine under controlled conditions. One common method is the nucleophilic substitution reaction where the amino group is introduced to the pyridine ring . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various reduced derivatives of the original compound .

Scientific Research Applications

5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological responses. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid is unique due to the presence of the ethyl(propyl)amino group, which imparts distinct chemical and biological properties compared to other pyridinecarboxylic acids.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

5-[ethyl(propyl)amino]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-3-5-13(4-2)10-6-9(11(14)15)7-12-8-10/h6-8H,3-5H2,1-2H3,(H,14,15)

InChI Key

JFLUCQDXEAWQKW-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC)C1=CN=CC(=C1)C(=O)O

Origin of Product

United States

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